molecular formula C15H22N2O4S B5508292 N-(2-hydroxyphenyl)-1-propylsulfonylpiperidine-4-carboxamide

N-(2-hydroxyphenyl)-1-propylsulfonylpiperidine-4-carboxamide

Cat. No.: B5508292
M. Wt: 326.4 g/mol
InChI Key: MVKWUMBOBBHUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyphenyl)-1-propylsulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H22N2O4S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-hydroxyphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide is 326.13002836 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Properties

A series of compounds related to N-(2-hydroxyphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide have been synthesized and evaluated for various pharmacological activities. For instance, the synthesis and evaluation of ibuprofen analogs, including compounds with modifications similar to N-(2-hydroxyphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, demonstrated potent anti-inflammatory activity in animal models (Rajasekaran, Sivakumar, & Jayakar, 1999). This suggests that N-(2-hydroxyphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide and its analogs may be explored for their potential anti-inflammatory properties.

Anti-Acetylcholinesterase Activity

Another research avenue involves the study of piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. For example, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and shown to be potent inhibitors of acetylcholinesterase, suggesting potential applications in antidementia therapy (Sugimoto et al., 1990). This indicates that compounds structurally related to N-(2-hydroxyphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide could be investigated for their cognitive-enhancing effects.

Serotonin Receptor Agonists

Further, benzamide derivatives, including those with a piperidin-4-ylmethyl group, have been synthesized and evaluated for their effect on gastrointestinal motility, acting as selective serotonin 4 (5-HT4) receptor agonists. This research points to the potential use of such compounds in developing new prokinetic agents with reduced side effects (Sonda et al., 2004). The structural similarities to N-(2-hydroxyphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide could guide the exploration of its applications in gastrointestinal disorders.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-1-propylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-2-11-22(20,21)17-9-7-12(8-10-17)15(19)16-13-5-3-4-6-14(13)18/h3-6,12,18H,2,7-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKWUMBOBBHUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.